molecular formula C9H14ClN3O B1467496 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol CAS No. 1248240-36-9

2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol

Cat. No. B1467496
CAS RN: 1248240-36-9
M. Wt: 215.68 g/mol
InChI Key: WJMPEWDFQVPCKA-UHFFFAOYSA-N
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Description

2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol, also known as 6-chloro-2-methyl-4-pyrimidinamine, is an organic compound with a molecular weight of 181.58 g/mol. It is a colorless, crystalline solid that has a melting point of 155-156 degrees Celsius and a boiling point of 255-256 degrees Celsius. This compound is soluble in water, ethanol, and acetone, and is insoluble in ether. 6-chloro-2-methyl-4-pyrimidinamine is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at its core.

Scientific Research Applications

Medicine: Tyrosine Kinase Inhibition

This compound is a key synthetic intermediate in the production of Dasatinib , which is a potent inhibitor of multiple tyrosine kinases . Dasatinib is used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL), particularly in cases where resistance to initial treatment has developed.

Agriculture: Fungicidal Activity

In the agricultural sector, derivatives of this compound have been studied for their fungicidal properties . The optimization of the pyrimidine group structure, including chloro and methyl substitutions, plays a crucial role in enhancing the fungicidal activity against various plant pathogens.

Material Science: Chromatographic Applications

The chloro and methyl groups on the pyrimidine ring of this compound can influence its interaction with chromatographic materials . This makes it valuable for studying mixed-mode stationary phases in capillary electrochromatographic separations of pyrimidine derivatives.

Biochemistry: Nitification Inhibition

In biochemistry, the compound’s derivatives, such as 2-Amino-4-chloro-6-methylpyrimidine, act as nitrification inhibitors . This is significant in reducing the loss of nitrogen fertilizers in agriculture and controlling nitrogen cycles in ecosystems.

Pharmacology: Drug Development

The compound’s role as an intermediate in synthesizing kinase inhibitors like Dasatinib highlights its importance in pharmacological research . It contributes to the development of drugs that can target specific kinases implicated in cancer and other diseases.

properties

IUPAC Name

2-[(6-chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O/c1-3-7(5-14)13-9-4-8(10)11-6(2)12-9/h4,7,14H,3,5H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMPEWDFQVPCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]butan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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